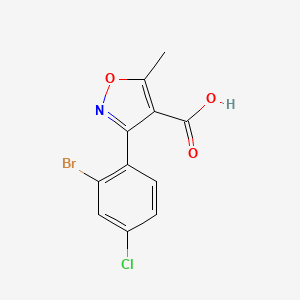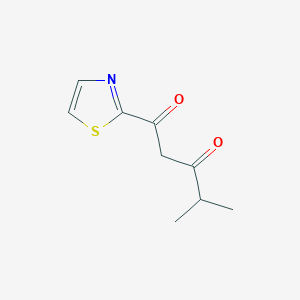
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common method includes the bromination of 2-bromo-4-chlorophenol, followed by the formation of the isoxazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as bromine, pyridine, and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and safety, ensuring that the production process is scalable and environmentally friendly.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, pyridine, acetonitrile, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of pharmaceuticals, pesticides, and other chemicals.
作用機序
The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The isoxazole ring also plays a role in the compound’s overall mechanism of action, contributing to its stability and reactivity .
類似化合物との比較
Similar Compounds
2-Bromo-4-chlorophenol: Shares the bromine and chlorine-substituted phenyl ring but lacks the isoxazole ring.
5-Bromo-2-furoic acid: Contains a bromine-substituted furan ring instead of the isoxazole ring.
Uniqueness
3-(2-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the bromine and chlorine atoms on the phenyl ring and the isoxazole ring.
特性
分子式 |
C11H7BrClNO3 |
|---|---|
分子量 |
316.53 g/mol |
IUPAC名 |
3-(2-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16) |
InChIキー |
OGYIDEVNIGDLDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)




![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)


